molecular formula C10H6Cl2FNO B13192276 3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile

3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13192276
M. Wt: 246.06 g/mol
InChI Key: RDGKXUPJUWCXAM-UHFFFAOYSA-N
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Description

3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a unique combination of halogenated aromatic and oxirane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring .

Industrial Production Methods

The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The compound’s halogenated aromatic ring and oxirane group allow it to form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its halogenated aromatic ring, oxirane group, and nitrile functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H6Cl2FNO

Molecular Weight

246.06 g/mol

IUPAC Name

3-(2,4-dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H6Cl2FNO/c1-10(9(4-14)15-10)5-2-8(13)7(12)3-6(5)11/h2-3,9H,1H3

InChI Key

RDGKXUPJUWCXAM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC(=C(C=C2Cl)Cl)F

Origin of Product

United States

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